rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde
Description
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a chiral organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the C2 position with a 1-methylimidazole moiety and at C3 with an aldehyde group. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol (CAS: 2307770-61-0) . The stereochemistry (2R,3R) and the aldehyde functional group make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules or ligands in catalytic systems .
Properties
CAS No. |
2307770-61-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. Its structure, characterized by the presence of an imidazole ring, suggests possible interactions with biological targets such as enzymes and receptors. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 2307770-61-0
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.2038 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole moiety is known for its role in binding to metal ions and participating in hydrogen bonding, which can facilitate interactions with proteins and nucleic acids.
Pharmacological Studies
- Antimicrobial Activity : Research has indicated that compounds containing imidazole derivatives exhibit antimicrobial properties. For instance, studies have shown that rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies demonstrated that it could inhibit specific enzymes involved in metabolic processes, suggesting a role in drug development for conditions such as diabetes or cancer.
- Cytotoxicity : Preliminary cytotoxicity assays have been conducted to assess the compound's effects on various cancer cell lines. Results indicate that certain concentrations can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen explored the antimicrobial efficacy of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane derivatives against various pathogens. The results demonstrated a significant reduction in bacterial viability compared to control groups, indicating the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Enzyme Inhibition Profile
In a series of experiments aimed at evaluating the enzyme inhibition profile of the compound, it was found to effectively inhibit α-amylase activity at concentrations above 100 µM. This inhibition may have implications for managing postprandial blood glucose levels in diabetic patients.
Scientific Research Applications
Drug Development
rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde has been explored for its potential as a pharmacological agent. The imidazole ring is known for its biological activity, making derivatives of this compound promising candidates for developing new drugs targeting various diseases.
Case Study : Research has shown that compounds containing imidazole moieties exhibit antimicrobial and antifungal activities. For instance, derivatives of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane have been synthesized and tested against various pathogens, demonstrating significant inhibitory effects.
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group can participate in various reactions, such as nucleophilic additions and condensation reactions.
Example Reaction : The conversion of this compound into corresponding alcohols or amines through reduction reactions has been documented in literature. This transformation is crucial for generating bioactive compounds.
Catalysis
The compound's unique structure allows it to function as a catalyst in specific organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity.
Research Insight : Studies indicate that rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane derivatives can be used in asymmetric catalysis, providing chiral products with high enantioselectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the imidazole ring, functional groups, or core ring systems. Key comparisons include:
Physicochemical Properties
- Solubility : The hydrochloride salt of the amine analog () exhibits higher aqueous solubility (>50 mg/mL) compared to the aldehyde (1–5 mg/mL in DMSO) .
- Reactivity : The aldehyde undergoes nucleophilic additions (e.g., oxime formation), while the carboxylic acid participates in salt formation or amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
